![molecular formula C12H11N5O2S B2650747 N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide CAS No. 1111998-74-3](/img/structure/B2650747.png)
N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide” is a novel organic compound. It’s a part of a larger family of compounds known as N-substituted-N-[3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]alkanamides, carbamates, and ureas . These compounds are useful as anxiolytic or antiepileptic agents, as well as sedative-hypnotic and skeletal muscle relaxant agents .
Synthesis Analysis
The synthesis of these compounds involves a variety of chemical reactions. For instance, one method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on thiadiazole .Molecular Structure Analysis
The molecular structure of these compounds is complex and involves a fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This results in four isomeric structural variants of triazolothiadiazine .Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions. For example, they can be synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For instance, some compounds in this family exhibit excellent insensitivity toward external stimuli and have good calculated detonation performance .Wissenschaftliche Forschungsanwendungen
Anti-Asthmatic Activities A study by Kuwahara et al. (1997) synthesized and evaluated a series of ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides for their ability to inhibit platelet-activating factor-induced bronchoconstriction in guinea pigs. Some compounds showed potent anti-asthmatic activity, potentially useful in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Cytotoxic Agents Mamta et al. (2019) described the synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines and evaluated their cytotoxic activities against Acute Lymphoblastic Leukemia (ALL) cell lines and a human breast adenocarcinoma cell line (MCF-7). Some compounds exhibited potent cytotoxic activity and induced apoptosis of NALM-6 cells via caspase 3/7 activation, suggesting their potential as cancer therapeutics (Mamta et al., 2019).
Anti-HIV and Anticancer Activity Brzozowski (1998) synthesized a series of 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides, which exhibited moderate to high anti-HIV activity and moderate anticancer activity in preliminary screenings (Brzozowski, 1998).
Antibacterial and Antifungal Activity Hassan (2013) synthesized a series of new pyrazoline and pyrazole derivatives, including [1,2,4]triazolo[4,3-b]pyridazine derivatives, and evaluated their antibacterial and antifungal activities against various organisms. Some compounds demonstrated significant antimicrobial activity (Hassan, 2013).
Antiviral Activity Against Hepatitis-A Virus Shamroukh and Ali (2008) synthesized novel 3-S-substituted-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives and evaluated their antiviral activity against hepatitis-A virus (HAV). One compound, in particular, showed high effectiveness against HAV (Shamroukh & Ali, 2008).
Tankyrase Inhibitors Liscio et al. (2014) synthesized and biologically characterized a series of 6,8-disubstituted triazolo[4,3-b]piridazines as selective tankyrase inhibitors, which could be potent pharmacological tools in studying TNKS implications in various physiological conditions (Liscio et al., 2014).
High-Energy Materials Chen et al. (2021) used [1,2,4]triazolo[4,3-b]pyridazine to construct new high-energy materials with low sensitivity. They synthesized compounds with significant detonation velocities and pressures, indicating their potential as high-energy materials (Chen et al., 2021).
Eigenschaften
IUPAC Name |
2-methyl-N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-9-4-2-3-5-10(9)20(18,19)16-11-6-7-12-14-13-8-17(12)15-11/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBFNBZEVDQFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=NN3C=NN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2650664.png)
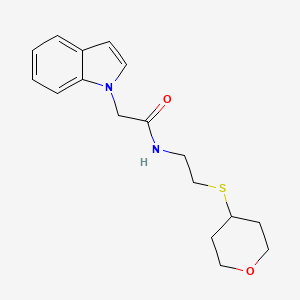
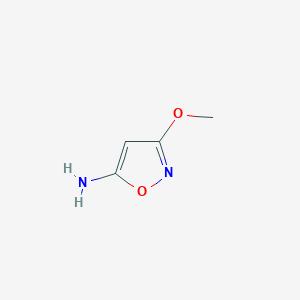
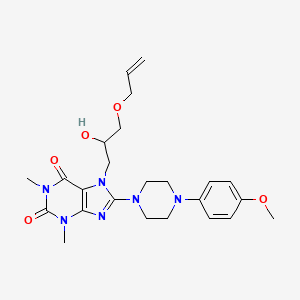

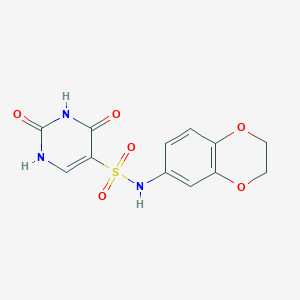
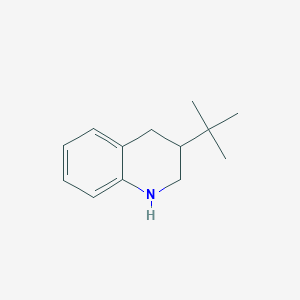
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2650681.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzyloxy)ethan-1-one](/img/structure/B2650683.png)

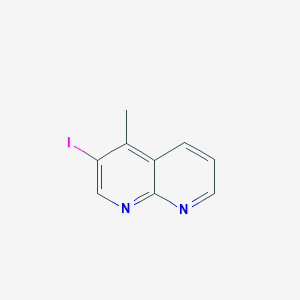
![Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B2650687.png)